BenchChemオンラインストアへようこそ!

Histone H3 Trimethyl Lys9 Peptide

Heterochromatin Chromodomain Binding affinity

Histone H3 Trimethyl Lys9 Peptide (H3K9me3 peptide) is a synthetic peptide fragment—typically spanning residues 1–21 of the histone H3 N-terminal tail—bearing a trimethylated lysine at position It belongs to the class of post-translationally modified (PTM) histone tail peptides widely used as epigenetic biochemical reagents. The trimethylation state at K9 is a canonical repressive chromatin mark recognized by chromodomain-containing reader proteins such as HP1 and serves as a substrate for JmjC-domain demethylases including the JMJD2/KDM4 family.

Molecular Formula
Molecular Weight 1601
Cat. No. B1159514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 Trimethyl Lys9 Peptide
SynonymsH3K9me3 Peptide
Molecular Weight1601
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 Trimethyl Lys9 Peptide – Definition, Class, and Procurement Context


Histone H3 Trimethyl Lys9 Peptide (H3K9me3 peptide) is a synthetic peptide fragment—typically spanning residues 1–21 of the histone H3 N-terminal tail—bearing a trimethylated lysine at position 9. It belongs to the class of post-translationally modified (PTM) histone tail peptides widely used as epigenetic biochemical reagents. The trimethylation state at K9 is a canonical repressive chromatin mark recognized by chromodomain-containing reader proteins such as HP1 and serves as a substrate for JmjC-domain demethylases including the JMJD2/KDM4 family .

Why Generic Substitution of H3K9me3 Peptide Fails: Quantitative Evidence of Irreplaceability


In-class histone H3 methyl-lysine peptides cannot be simply interchanged for experimental or procurement purposes because the methylation state at K9 (me0, me1, me2, me3) and the residue position (K9 vs. K27) dictate fundamentally distinct biochemical readouts. Commercial antibodies raised against H3K9me3 exhibit widespread lot-to-lot variation and cross-reactivity with H3K27me3 and H4K20me3, making the defined H3K9me3 peptide an essential specificity control [1]. Chromodomain readers such as HP1β discriminate between H3K9me3 and unmodified H3 by over 150-fold in binding affinity, demonstrating that the methylation state is not a minor tuning knob but a binary switch for protein recruitment [2]. Furthermore, the presence of secondary modifications (S10ph, T11ph) on the same peptide abrogates reader and enzyme binding, meaning that even a peptide with the correct methylation state can yield false-negative results if the surrounding modification context is not precisely controlled [3].

Quantitative Differentiation Evidence for Histone H3 Trimethyl Lys9 Peptide Against Closest Analogs


HP1β Chromodomain Binding Affinity: H3K9me3 Peptide vs. Unmodified H3 Peptide (>150-Fold Discrimination)

The H3K9me3 peptide binds the human HP1β chromodomain with a Kd of 1.9 ± 0.6 μM (fluorescence polarization) and 0.9 ± 0.3 μM (surface plasmon resonance), whereas the unmodified H3(1–15) peptide exhibits a Kd >300 μM (FP), representing a >150-fold difference in binding affinity [1]. The trimethyllysine analog KC9me3 peptide showed intermediate affinity (Kd 7.5 ± 2.6 μM by FP, 11 ± 4 μM by ITC), confirming that the native trimethyllysine geometry is essential for optimal recognition [1]. This near-binary discrimination demonstrates that the H3K9me3 peptide is functionally non-interchangeable with unmethylated or analog-substituted H3 peptides in any HP1 recruitment assay.

Heterochromatin Chromodomain Binding affinity

Commercial Anti-H3K9me3 Antibody Quality Control: Lot-to-Lot Cross-Reactivity with H3K27me3 Necessitates Defined Peptide Standards

Peptide array analyses of commercial anti-H3K9me3 antibodies across four independent lots revealed that anti-H3K9me3 antibodies displayed cross-reactivity to H3K27me3 peptides, with Lot 3 showing a preference for H3K27me3 over H3K9me3 [1]. Only Lot 2 among four tested lots showed binding specificity of acceptable quality [1]. Additionally, anti-H3K9me3 antibodies failed to bind H3K9me3 peptides when S10ph or T11ph was also present, demonstrating that secondary modifications can completely abrogate antibody recognition [1]. In a separate study, recombinant anti-H3K9me3 antibodies showed Kd shifts of up to >100-fold when S10ph or T11ph was added to the H3K9me3 peptide [2]. This lot-to-lot inconsistency and context-dependent recognition mean that H3K9me3 peptide is indispensable as a positive control and specificity standard in every antibody-based epigenetics workflow.

Antibody validation Peptide array Cross-reactivity

SUV39H2 Methyltransferase Substrate Preference: Processive Conversion from H3K9me0 to H3K9me3 with Rate-Limiting Final Step

The human SUV39H2 SET domain displays a strong substrate preference for unmethylated H3K9me0 over H3K9me1 and H3K9me2, processively introducing the first two methyl groups [1]. While SUV39H2 can transfer up to three methyl groups to generate H3K9me3, the final trimethylation step is substantially slower than the first two methylation steps, making H3K9me3 the rate-limited terminal product rather than a rapid intermediate [1]. This kinetic profile differs from other H3K9 protein lysine methyltransferases such as Dim-5 or G9a, which exhibit distinct substrate specificity profiles [1]. The H3K9me3 peptide is therefore the biologically relevant endpoint of SUV39H1/2 catalysis and the specific mark read by HP1, not merely one methylation state among three equivalent options.

Histone methyltransferase Processive methylation SUV39H2

HP1α Phase Separation Compatibility: H3K9me3 Peptide Permits Condensate Formation While H3K4me3 and Unmodified H3 Are Incompatible

In a reductionist system comprising modified histone H3 peptides, HP1α, and DNA, the presence of H3K9me3-bearing peptides was compatible with HP1α condensate formation, whereas peptides containing unmodified residues or the transcriptional activation mark H3K4me3 were incompatible with HP1α phase separation [1]. Furthermore, H3K9me3 peptides modulated the dynamics and viscoelastic network properties of HP1α condensates in a concentration-dependent manner [1]. This functional dichotomy—compatibility vs. incompatibility with phase separation—constitutes a binary qualitative difference, not a graded affinity effect, and establishes the H3K9me3 peptide as uniquely capable of supporting HP1α-mediated chromatin compaction in biophysical reconstitution experiments.

Phase separation HP1α Heterochromatin condensates

JMJD2D Demethylase Exclusivity: H3K9me3-Specific Demethylation vs. Dual-Specificity JMJD2A/B/C Acting on Both H3K9me3 and H3K36me3

Among the four human JMJD2/KDM4 histone lysine demethylases, JMJD2A, JMJD2B, and JMJD2C display dual selectivity toward both H3K9me3 and H3K36me3, whereas JMJD2D is uniquely specific for H3K9me3 and cannot demethylate H3K36me3 [1]. Structural analysis revealed that steric clashes and loss of productive hydrogen bonds occlude H3K36me3 recognition by JMJD2D [1]. Additionally, an R8A mutation in the H3K9me3 peptide decreased the catalytic efficiency (kcat/KM) of both JMJD2A and JMJD2D by approximately tenfold, demonstrating that R8 is a critical recognition determinant [2]. This means H3K9me3 peptide is the only substrate that cleanly distinguishes JMJD2D activity from JMJD2A/B/C activity—a distinction impossible with H3K36me3 or H3K9me2 peptides.

Histone demethylase JMJD2/KDM4 Substrate specificity

S10/T11 Phosphorylation Crosstalk: Complete Abrogation of Reader Binding and Demethylase Activity on H3K9me3 Peptide

The H3K9me3/S10ph double modification constitutes a well-established methyl-phospho switch: H3K9me3 peptide spots containing S10ph or T11ph on peptide arrays were not bound by anti-H3K9me3 antibodies across all tested lots [1]. Recombinant anti-H3K9me3 antibodies showed Kd shifts of >100-fold upon addition of S10ph or T11ph to the H3K9me3 peptide [2]. Similarly, H3T11 phosphorylation abrogates demethylation of H3K9me3 by JMJD2 KDMs [3]. This crosstalk is specific—phosphorylation at Ser10 or Thr11 overrides the K9me3 mark irrespective of the binding modality (antibody, chromodomain, or enzyme active site). In contrast, H3K9me2 or H3K9me1 peptides do not exhibit this same pattern of phospho-switch antagonism with the same breadth of reader/eraser systems, making the H3K9me3 peptide the definitive reagent for studying modification crosstalk.

PTM crosstalk Phospho-methyl switch HP1

Highest-Impact Application Scenarios for Histone H3 Trimethyl Lys9 Peptide Based on Quantitative Differentiation Evidence


Antibody Lot Validation and Specificity Quality Control in ChIP-seq and ELISA Workflows

Given that 3 of 4 commercial anti-H3K9me3 antibody lots fail specificity criteria due to cross-reactivity with H3K27me3 and H4K20me3 [1], the H3K9me3 peptide serves as an essential positive-control standard for validating each new antibody lot before use in chromatin immunoprecipitation (ChIP-seq) or ELISA. By comparing signal on H3K9me3 vs. H3K27me3 vs. H3K9me3/S10ph peptide spots, researchers can quantitatively assess lot quality and exclude cross-reactive lots, preventing erroneous ChIP-seq peak calling that misattributes H3K27me3-enriched regions as H3K9me3 heterochromatin domains.

HP1-Mediated Heterochromatin Reconstitution and Phase Separation Biophysics

H3K9me3 peptide is uniquely compatible with HP1α-DNA condensate formation, unlike unmodified H3 or H3K4me3 peptides that are incompatible with phase separation [2]. This binary functional property makes H3K9me3 peptide the indispensable reagent for in vitro reconstitution of heterochromatin-like condensates for biophysical studies, including fluorescence correlation spectroscopy (FCS), microrheology, and partition coefficient measurements. No other methylation state or modification mark can substitute in this assay format.

JMJD2/KDM4 Isoform-Selectivity Profiling in Demethylase Inhibitor Screening

Because JMJD2D is exclusively specific for H3K9me3 (not H3K36me3), while JMJD2A/B/C demethylate both marks, the H3K9me3 peptide is the only substrate that supports parallel activity measurement across all four JMJD2 paralogs [3]. Pharmaceutical discovery programs screening for isoform-selective JMJD2 inhibitors require H3K9me3 peptide as the universal substrate to benchmark inhibitor potency (IC50) against JMJD2A, B, C, and D in a single assay format, with H3K36me3 peptide used as a counterscreen for JMJD2A/B/C selectivity determination.

SUV39H1/2 Methyltransferase Activity Assays and Processivity Studies

SUV39H2 processively converts H3K9me0 to H3K9me2 but exhibits a rate-limiting final trimethylation step to H3K9me3 [4]. This kinetic profile means that H3K9me3 peptide is the biologically relevant endpoint for quantifying SUV39H1/2 activity in inhibitor screening and kinetic mechanism studies. H3K9me1 or H3K9me2 peptides cannot substitute because they report only on partial reactions, not the complete processive methylation cascade that generates the HP1-docking mark.

Quote Request

Request a Quote for Histone H3 Trimethyl Lys9 Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.